molecular formula C29H24N6O2 B4010182 N-[4-(4-morpholinyl)phenyl]-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide

N-[4-(4-morpholinyl)phenyl]-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide

Cat. No. B4010182
M. Wt: 488.5 g/mol
InChI Key: OOSBUNAVTLVDAW-UHFFFAOYSA-N
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Description

N-[4-(4-morpholinyl)phenyl]-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide is a compound that belongs to a class of chemicals known for their complex molecular architecture and potential pharmacological activities. This compound, due to its unique structure, has been the subject of various synthetic and analytical studies aimed at understanding its chemical behavior and properties.

Synthesis Analysis

The synthesis of related quinoline and quinoxaline derivatives often involves multi-step chemical reactions, including Buchwald–Hartwig amination and intramolecular cyclization reactions. For instance, derivatives have been synthesized via Buchwald–Hartwig amination, yielding 60–88% from their respective bromo-quinolines and heteroarylamines, such as morpholine, under optimized conditions (Bonacorso et al., 2018).

Molecular Structure Analysis

Crystal structure and Density Functional Theory (DFT) studies reveal the intricate details of related compounds. For example, a novel compound's structure was confirmed using X-ray diffraction, showing consistent results with DFT optimized structures. This highlights the compound's molecular geometry and electronic properties, essential for understanding its reactivity and interaction with biological targets (Zhou et al., 2021).

properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N6O2/c36-29(32-21-8-10-22(11-9-21)35-15-17-37-18-16-35)20-7-12-23-26(19-20)34-28(25-6-2-4-14-31-25)27(33-23)24-5-1-3-13-30-24/h1-14,19H,15-18H2,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSBUNAVTLVDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=N5)C6=CC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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